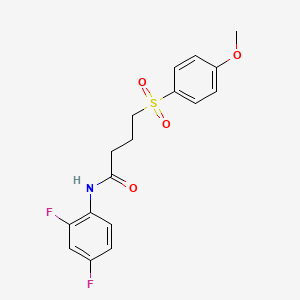

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Descripción

N-(2,4-Difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic compound featuring a butanamide backbone with a sulfonyl group linked to a 4-methoxyphenyl ring and an amide nitrogen bonded to a 2,4-difluorophenyl group. This structure combines aryl sulfonyl and fluorinated aromatic motifs, which are commonly associated with enhanced metabolic stability, receptor selectivity, and bioavailability in medicinal and agrochemical applications .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO4S/c1-24-13-5-7-14(8-6-13)25(22,23)10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBWJIMOBITMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H16F2N2O4S

- Molecular Weight : 370.37 g/mol

- CAS Number : [Not provided in the search results]

The compound exhibits its biological activity primarily through interactions with specific biological targets, particularly enzymes and receptors involved in various pathways. The presence of the difluorophenyl and methoxyphenyl groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.

Biological Activities

-

Antiviral Activity

- Recent studies have explored the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In silico docking studies have indicated that derivatives of similar structures show promising binding affinities to viral proteases, suggesting that N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide may exhibit similar properties. Binding energies in related compounds ranged from -6.54 to -7.33 kcal/mol, indicating strong interactions with viral targets .

-

Antimicrobial Properties

- The compound's sulfonamide moiety is known for its antimicrobial activity. Sulfonamides are widely recognized for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. Investigations into related compounds have shown effective inhibition against various bacterial strains, suggesting that N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide may possess similar properties .

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral proteases | |

| Antimicrobial | Folate synthesis inhibition | |

| Anti-inflammatory | COX inhibition |

Case Study: Antiviral Potential Against SARS-CoV-2

A study conducted on structurally similar compounds revealed that certain derivatives showed effective binding to the main protease (Mpro) of SARS-CoV-2. The top candidates exhibited lower energy differences between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicating favorable electronic properties for drug design .

Comparación Con Compuestos Similares

Key Structural Features :

- 4-Methoxyphenylsulfonyl group : Enhances solubility and electronic interactions via the sulfonyl moiety and methoxy substituent.

- 2,4-Difluorophenyl group : Fluorination improves lipophilicity and resistance to oxidative metabolism.

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with six analogues identified in the evidence, focusing on molecular features and inferred properties:

Functional Group Impact on Properties

- Sulfonyl vs.

- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may confer better blood-brain barrier penetration than chlorinated analogues (e.g., ), as fluorine’s smaller size reduces steric hindrance .

- Methoxy vs. Pyrrolidine Substituents : The 4-methoxyphenylsulfonyl group enhances water solubility relative to pyrrolidine-sulfonyl derivatives (), which are more lipophilic and prone to accumulate in fatty tissues .

Q & A

Q. How to address low reproducibility in enzyme inhibition assays?

- Methodology : Standardize assay conditions (buffer pH, DMSO concentration ≤1%). Include positive controls (e.g., known inhibitors) in each plate. For time-dependent inhibition, pre-incubate the compound with the enzyme. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Confirm results with orthogonal methods (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.